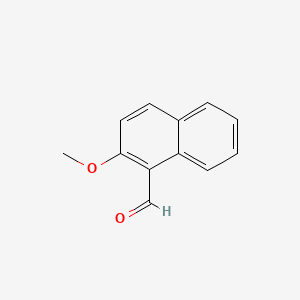

2-Methoxy-1-naphthaldehyde

Beschreibung

Contextual Significance in Organic Chemistry

The significance of 2-Methoxy-1-naphthaldehyde in organic chemistry stems from its versatile nature as a precursor and intermediate. ontosight.ai Its aldehyde functional group makes it a prime candidate for a variety of chemical reactions, most notably condensation reactions. ontosight.ai One of the most prominent applications is in the synthesis of Schiff bases. ontosight.aiajrconline.org These compounds, formed by the reaction of an aldehyde or ketone with a primary amine, are widely studied in coordination chemistry and have shown potential as pharmacological agents. ontosight.aishd-pub.org.rs

Furthermore, this compound serves as a crucial building block for the creation of polyfunctionalized heterocyclic compounds. tandfonline.com These complex molecules are of significant interest in medicinal chemistry due to their potential biological activities. Research has demonstrated that derivatives of this compound are investigated for a range of therapeutic applications. tandfonline.com

The reactivity of the naphthalene (B1677914) ring system, combined with the directing effects of the methoxy (B1213986) and aldehyde substituents, allows for a diverse range of chemical transformations. This makes this compound a valuable tool for synthetic chemists aiming to construct complex molecular architectures. tandfonline.com For instance, it has been utilized in the synthesis of fluorescent probes and as a component in the development of novel materials.

In a more specific application, this compound has been identified as a novel inhibitor of strigolactone signaling in plants. nih.gov Strigolactones are a class of plant hormones that regulate various aspects of development. Through in silico screening and subsequent in planta assays, this compound was found to inhibit the interaction between key proteins in the strigolactone signaling pathway, demonstrating its potential as a chemical tool for studying and manipulating plant growth. nih.gov

Historical Perspectives on Related Naphthalene Derivatives in Scientific Inquiry

The scientific journey of naphthalene and its derivatives began in the early 19th century. In 1819, English chemist John Kidd first isolated naphthalene from coal tar. numberanalytics.comvedantu.com This discovery was significant as it demonstrated that coal tar, a byproduct of coal distillation, could be a source of valuable chemical compounds beyond its use as a fuel. vedantu.combritannica.com The chemical formula of naphthalene, C10H8, was later determined by Michael Faraday in 1826. wikipedia.org

Initially, naphthalene itself was primarily used as a moth repellent due to its volatility. britannica.com However, its importance in organic chemistry grew as chemists began to explore its reactivity. The fused two-ring structure of naphthalene gives it a distinct aromatic character, making it susceptible to electrophilic substitution reactions, similar to benzene. britannica.comijrpr.com

Throughout the 20th century, naphthalene became a crucial raw material for the synthesis of a vast number of organic compounds. britannica.com One of its most significant applications was in the production of phthalic anhydride, a key ingredient in the manufacturing of plastics, dyes, and resins. britannica.comijrpr.com Furthermore, naphthalene derivatives have been instrumental in the development of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs like naproxen. ijrpr.com

The study of substituted naphthaldehydes, such as 2-hydroxy-1-naphthaldehyde (B42665), further expanded the synthetic utility of the naphthalene core. nbinno.com These compounds serve as important intermediates in the synthesis of pharmaceuticals, analytical reagents, and coordination complexes. nbinno.com The introduction of a methoxy group to create this compound builds upon this rich history, providing chemists with a nuanced building block that possesses unique electronic and steric properties for the construction of even more complex and targeted molecules.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQGLTKAOHRZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202202 | |

| Record name | 2-Methoxy-1-naphthylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5392-12-1 | |

| Record name | 2-Methoxy-1-naphthaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1-naphthylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5392-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5392-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-1-naphthylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-1-NAPHTHALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q7TX7TB9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methoxy 1 Naphthaldehyde and Its Precursors

Established Synthetic Protocols and Mechanistic Insights

Traditional synthetic routes to 2-Methoxy-1-naphthaldehyde are well-documented and rely on fundamental organic reactions. These protocols, while effective, often involve multiple steps and specific reaction conditions to achieve the desired product.

A common route to this compound begins with the more readily available 2-naphthol (B1666908). The synthesis involves the initial methylation of 2-naphthol to form 2-methoxynaphthalene (B124790). youtube.com This etherification can be carried out using reagents like dimethyl sulfate (B86663) or methyl iodide. youtube.com

Following the formation of 2-methoxynaphthalene, a subsequent formylation step is required to introduce the aldehyde group at the C1 position. One documented method involves a bromination-substitution sequence. 2-methoxynaphthalene is first brominated to yield an intermediate such as 6-bromo-2-methoxynaphthalene. This intermediate is then reacted with N,N-dimethylformamide (DMF) to introduce the aldehyde group, yielding the final product.

For instance, a patented method describes the synthesis of 6-methoxy-2-naphthaldehyde (B117158) (a constitutional isomer of the target compound) starting from 2-methoxynaphthalene. The process involves bromination followed by a reaction with N,N-dimethylformamide, highlighting a viable, though indirect, pathway.

Table 1: Example of a Multi-step Synthesis Approach

| Starting Material | Key Steps | Reagents | Significance |

|---|---|---|---|

| 2-Naphthol | Methylation | Dimethyl sulfate or Methyl iodide | Forms the precursor 2-methoxynaphthalene. youtube.com |

| 2-Methoxynaphthalene | Bromination & Formylation | 1. Bromine, Acetic Acid 2. N,N-Dimethylformamide | Introduces the aldehyde functionality via an intermediate. |

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds. chemistrysteps.comthieme-connect.deorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is a chloromethyliminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride. chemistrysteps.comtcichemicals.com

The mechanism involves the generation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich naphthalene (B1677914) ring in an electrophilic aromatic substitution. chemistrysteps.com The resulting iminium ion is subsequently hydrolyzed during workup to yield the desired aryl aldehyde. chemistrysteps.com The methoxy (B1213986) group in 2-methoxynaphthalene is an electron-donating group, which activates the naphthalene ring, making it a suitable substrate for the Vilsmeier-Haack reaction. The formylation typically occurs at the most electron-rich position, which is the C1 position in this case.

A specific example demonstrates the synthesis of 6-bromo-2-methoxy-1-naphthaldehyde (B1613122) from 6-bromo-2-methoxy-1-naphthalene using N-methylformanilide and phosphoryl chloride in toluene. nih.gov This showcases the applicability of the Vilsmeier-Haack reaction to substituted naphthalenes to produce naphthaldehydes. nih.gov

Table 2: Vilsmeier-Haack Reaction Overview

| Reaction | Key Reagents | Electrophile | Key Features |

|---|---|---|---|

| Vilsmeier-Haack Formylation | DMF, POCl₃ (or other acid halides) | Vilsmeier reagent (chloromethyliminium salt) | Effective for electron-rich arenes; mild conditions. chemistrysteps.comtcichemicals.comijpcbs.com |

Alternative synthetic approaches involve the oxidative cleavage of larger molecules or skeletal rearrangements. While direct oxidative cleavage routes to this compound are less common, related principles can be considered. For example, the oxidative cleavage of C-C bonds in epoxides using reagents like sodium periodate (B1199274) can yield carbonyl compounds, a strategy that could potentially be adapted. nih.govresearchgate.net Another powerful method is ozonolysis, which cleaves double bonds to form carbonyls, though this is often a more aggressive method. nih.gov

Rearrangement reactions also offer a pathway to substituted aromatic aldehydes and ketones. The Fries rearrangement, for instance, involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.comsynarchive.comorganic-chemistry.org A photochemical variant, the photo-Fries rearrangement, proceeds via a radical mechanism. wikipedia.org While this reaction typically yields ketones, it represents a class of rearrangements that can modify the substitution pattern on an aromatic ring. For example, the photo-Fries rearrangement of 5-methoxy-1-naphthylacetate has been used to synthesize 2-acetyl-5-methoxy-1-naphthol, a structural isomer of a potential precursor to the target molecule.

Another relevant reaction is the Reimer-Tiemann reaction, which introduces a formyl group ortho to a hydroxyl group on a phenol (B47542) ring using chloroform (B151607) and a strong base. orgsyn.org This method is used to synthesize 2-hydroxy-1-naphthaldehyde (B42665) from β-naphthol. orgsyn.org Subsequent methylation of the hydroxyl group would then yield this compound.

Advanced and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, recent research has focused on developing more sustainable methods for synthesizing chemical intermediates like this compound.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of naphthaldehyde synthesis, this can involve using less toxic reagents, employing greener solvents like water, or using catalytic methods to improve efficiency.

An example of a greener approach is the Sommelet aldehyde synthesis, which can be performed in water. chemicalbook.com For the synthesis of 2-naphthaldehyde, a related compound, a procedure using hexamethylenetetramine in water with lanthanum(III) triflate and sodium dodecyl sulfate as catalysts has been reported as a "Green chemistry" method. chemicalbook.com Such approaches minimize the use of volatile organic solvents.

A key tenet of green chemistry is the reduction or elimination of solvents, which often constitute the largest proportion of waste in a chemical process. acs.org Solvent-free, or solid-state, reactions can offer significant advantages in terms of reduced waste, easier product separation, and potentially enhanced reaction rates. thieme-connect.comresearchgate.net

The Vilsmeier-Haack reaction, traditionally carried out using excess DMF or another solvent, has been adapted to solvent-free conditions. thieme-connect.comresearchgate.netresearchgate.net One approach involves grinding the reactants together in a mortar and pestle at room temperature. researchgate.net This method has been successfully applied to the formylation and acetylation of anisoles and pyridines. researchgate.net Another technique utilizes microwave irradiation to accelerate the reaction of a substrate with the Vilsmeier reagent supported on silica (B1680970) gel, achieving high yields in very short reaction times without the need for a solvent. thieme-connect.com These solvent-free modifications represent a significant step towards a more sustainable synthesis of aromatic aldehydes. thieme-connect.com

Table 3: Green Synthetic Approaches

| Approach | Method | Key Features | Reference |

|---|---|---|---|

| Aqueous Synthesis | Sommelet Reaction | Uses water as a solvent, catalytic system. | chemicalbook.com |

| Solvent-Free | Grindstone Chemistry | Reactants are ground together without solvent. | researchgate.netijcmas.com |

| Microwave-Assisted | Supported reagents (e.g., on silica) are irradiated. | Rapid, high yields, no bulk solvent. | thieme-connect.com |

Green Chemistry Principles in this compound Synthesis

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable technique in organic chemistry, offering considerable advantages over conventional heating methods. ijnrd.orgappleacademicpress.com This approach utilizes microwave radiation to heat reactions, which can lead to dramatic reductions in reaction times, from hours or days to mere minutes or seconds. appleacademicpress.com Furthermore, MAOS often results in higher product yields, increased reaction selectivity, and enhanced purity. appleacademicpress.comyoutube.com The underlying principle of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. ijnrd.org This efficient energy transfer can accelerate reaction rates and enable transformations that are difficult to achieve with traditional heating. youtube.com

The choice of solvent is a critical factor in the success of microwave-assisted synthesis. Solvents with high loss tangents, such as dimethylformamide (DMF) and 1-methyl-2-pyrrolidone (NMP), are particularly effective at absorbing microwave energy and converting it into heat. at.ua In some cases, reactions can be performed under solvent-free conditions, further aligning with the principles of green chemistry by reducing waste. appleacademicpress.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Vilsmeier-Haack Reaction This table is illustrative and based on general findings in microwave-assisted synthesis. Specific data for this compound was not available in the search results.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes to Seconds |

| Energy Consumption | High | Low |

| Product Yield | Moderate to Good | Often Higher |

| Side Reactions | More prevalent | Reduced |

| Solvent Usage | Often requires large volumes | Can be reduced or solvent-free |

Ultrasonication in Synthetic Pathways

Ultrasonication, the application of ultrasound to chemical reactions, has proven to be a beneficial technique for the synthesis of various organic compounds. The use of ultrasonic irradiation can lead to improved reaction yields and shorter reaction times without the necessity of a catalyst. nih.gov This method is particularly effective for reactions involving spatially hindered aldehydes, facilitating their conversion into desired products with good yields. nih.gov

The advantages of ultrasonication are attributed to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and an increase in mass transfer.

In the context of naphthaldehyde precursors, ultrasonication has been successfully employed in the one-pot, multi-component synthesis of 1-amidoalkyl-2-naphthols. nih.gov This method, which uses a nanocatalyst under ultrasound irradiation, is noted for its efficiency, use of a minimal amount of catalyst, straightforward work-up procedure, and excellent product yields in short reaction times. nih.gov For instance, the condensation of malononitrile (B47326) with 2-naphthol, various aldehydes, and ammonium (B1175870) acetate (B1210297) in an aqueous medium under ultrasound irradiation at 60 °C has yielded a range of dihydroquinolines in high yields (90–97%). nih.gov While not directly synthesizing this compound, these examples highlight the potential of ultrasonication to facilitate key bond-forming reactions in the synthesis of complex naphthalene derivatives.

Table 2: Examples of Ultrasound-Assisted Synthesis

| Reactants | Product Type | Conditions | Yield | Reference |

| Malononitrile, 2-naphthol, aldehydes, ammonium acetate | Dihydroquinolines | Aqueous medium, 60 °C, ultrasound | 90-97% | nih.gov |

| 2-Naphthol, aldehydes, amides | 1-Amidoalkyl-2-naphthols | Nanocatalyst, ultrasound | Excellent | nih.gov |

Catalytic Synthesis Routes for Naphthaldehyde Derivatives

The development of catalytic methods has been instrumental in the synthesis of substituted naphthalene derivatives, including naphthaldehydes. thieme-connect.com A variety of metal-catalyzed reactions, employing catalysts based on palladium, copper, zinc, iron, and rhodium, have been developed to construct the naphthalene core and introduce functional groups. thieme-connect.com

Palladium-catalyzed reactions, in particular, have been widely used for the functionalization of naphthalenes. researchgate.net For instance, palladium catalysis can be used to introduce various substituents at specific positions of the naphthalene ring. researchgate.net The Vilsmeier-Haack reaction, a key method for introducing an aldehyde group, is itself a form of electrophilic substitution that can be influenced by the catalytic nature of the Vilsmeier reagent. chemistrysteps.comwikipedia.orgthieme-connect.de This reaction is particularly effective for electron-rich aromatic systems, such as those containing a methoxy group. chemistrysteps.com

The synthesis of 2-hydroxy-1-naphthaldehyde, a closely related compound, has been achieved through the Reimer-Tiemann reaction of 2-naphthol under conditions of heterogeneous catalysis. lookchem.com This procedure offers a straightforward method to obtain the product in good yield. lookchem.com While this example does not directly produce the methoxy derivative, methylation of the hydroxyl group is a common subsequent transformation in organic synthesis. For example, 2-methoxynaphthalene can be prepared from 2-naphthol via methylation with dimethyl sulfate or methyl iodide. youtube.com

Furthermore, multi-component reactions catalyzed by various agents provide an efficient route to complex naphthalene derivatives. Boric acid has been used as a catalyst in a three-component system involving β-naphthol and benzaldehyde (B42025) to synthesize a naphthalene derivative. asianpubs.org These strategies highlight the versatility of catalytic methods in constructing and functionalizing the naphthalene scaffold, providing pathways to a wide array of derivatives, including this compound.

Chemical Reactivity and Derivatization Strategies of 2 Methoxy 1 Naphthaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in 2-methoxy-1-naphthaldehyde is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Formation of Imines and Schiff Bases.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is a fundamental transformation in organic synthesis. For instance, the reaction with substituted aromatic primary amines in methanol (B129727) under reflux conditions yields crystalline imine-zwitterion products. rsc.org These reactions are often reversible and can be influenced by the nature of the amine and the reaction conditions. The formation of these Schiff bases is a common strategy to introduce new functionalities and to build larger, more complex molecular architectures. rsc.orgresearchgate.net

Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), a related compound, have been synthesized and their corresponding metal complexes with Cu(II) and Co(II) have been prepared using both conventional solution-based methods and mechanochemical techniques. rsc.org The push-pull electronic effects of substituents on the salicylaldehyde (B1680747) ring, such as methoxy (B1213986) and nitro groups, have been shown to modify the spin-state switching temperature in iron(III) complexes of Schiff base ligands. acs.org

Interactive Table: Examples of Schiff Base Synthesis Conditions

| Reactants | Solvent | Conditions | Product Type |

| 2-hydroxy-1-naphthaldehyde, substituted aromatic primary amines | Methanol | Reflux, 4 hours | Crystalline imine-zwitterions rsc.org |

| Formylresorcinarene, aromatic/aliphatic amines | Chloroform (B151607) | Not specified | Schiff bases researchgate.net |

| 2-hydroxy-1-naphthaldehyde, 2-biphenylamine | Not specified | Solution-based or liquid-assisted grinding | Schiff base ligand rsc.org |

Oxime Formation and Subsequent Transformations.

This compound reacts with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297) to form 2-methoxy-1-naphthaldoxime. prepchem.com The reaction is typically carried out in a mixture of ethanol (B145695) and water under reflux. prepchem.com This oxime is a stable crystalline solid and serves as a versatile intermediate for further chemical modifications. The formation of oximes is a common derivatization of aldehydes and ketones.

Detailed Synthesis of 2-methoxy-1-naphthaldoxime prepchem.com

| Reagent | Amount | Moles |

| This compound | 80 g | 0.43 |

| Sodium acetate | 66 g | 0.81 |

| Hydroxylamine hydrochloride | 35.5 g | 0.51 |

| Ethanol | 400 ml | - |

| Water | 180 ml | - |

The mixture is refluxed for 2 hours, and upon cooling and addition to water, the product precipitates and can be collected by filtration. prepchem.com

Nucleophilic Additions and Condensation Reactions.

The aldehyde group of this compound is susceptible to nucleophilic attack. youtube.comyoutube.com These reactions can lead to a variety of products depending on the nucleophile and the reaction conditions. Nucleophilic addition is a fundamental reaction of carbonyl compounds where a nucleophile adds to the electrophilic carbonyl carbon. youtube.com

Condensation reactions, which involve the initial nucleophilic addition followed by the elimination of a small molecule like water, are also common. youtube.com For example, in the formation of imines and oximes discussed above, the initial addition of the amine or hydroxylamine is followed by the elimination of water. Other nucleophiles, such as organometallic reagents or enolates, can also participate in addition reactions to form new carbon-carbon bonds.

Modifications of the Methoxy Group

The methoxy group (-OCH3) on the naphthalene (B1677914) ring of this compound can also be a site for chemical modification. While less reactive than the aldehyde group, it can undergo certain transformations. One notable reaction is demethylation, which converts the methoxy group into a hydroxyl group (-OH), yielding 2-hydroxy-1-naphthaldehyde. This transformation is significant as it can alter the electronic properties and potential biological activity of the molecule. For instance, 2-hydroxy-1-naphthaldehyde is a precursor for various Schiff base ligands. rsc.orgrsc.org

In a different context, nucleophilic aromatic substitution has been observed where the methoxy group of 1-methoxy-2-(diphenylphosphinyl)naphthalene is replaced by various nucleophiles. elsevierpure.com This suggests that under specific activating conditions, the methoxy group can act as a leaving group.

Functionalization of the Naphthalene Ring System

Electrophilic Aromatic Substitution Studies.

The naphthalene ring system of this compound is an aromatic system and can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents, namely the methoxy and aldehyde groups. The methoxy group is an activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group.

In the case of naphthalene itself, electrophilic attack preferentially occurs at the 1-position (alpha-position) due to the formation of a more stable carbocation intermediate (naphthalenonium ion) where aromaticity is preserved in one of the rings through more resonance structures. youtube.comwordpress.com However, the substitution pattern in this compound is more complex due to the interplay of the electronic effects of both substituents.

Studies on the nitration of related methoxy-substituted naphthalenes in methanesulphonic acid have shown that these compounds can react at the encounter rate. rsc.org For 2-methoxy-6-methylnaphthalene, the ratio of reactivity between the C-1 and C-5 positions was found to be 6.5:1. rsc.org This indicates a preference for substitution at the position activated by the methoxy group. Further modifications on the naphthalene ring, such as the introduction of a bromo or another methoxy group, have been explored to modulate the properties of the molecule. nih.gov For example, 6-bromo-2-methoxy-1-naphthaldehyde (B1613122) and 2,3-dimethoxy-1-naphthaldehyde (B1610557) have been synthesized and studied. nih.gov

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of a halogen atom onto the this compound framework is a crucial step for subsequent diversification through palladium-catalyzed cross-coupling reactions. This two-step strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecular architectures.

Halogenation of the naphthalene ring can be achieved through electrophilic substitution. For instance, the synthesis of 6-bromo-2-methoxy-1-naphthaldehyde has been reported, demonstrating the feasibility of introducing a bromine atom at the C-6 position. This position is activated by the methoxy group and is a common site for electrophilic attack in 2-substituted naphthalenes.

Table 1: Synthesis of 6-bromo-2-methoxy-1-naphthaldehyde

| Reactant | Reagents | Conditions | Product |

|---|

Once halogenated, the resulting aryl halide serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions. While specific examples starting directly from 6-bromo-2-methoxy-1-naphthaldehyde are not extensively documented in the literature, the reactivity of similar systems, such as 2-bromo-6-methoxynaphthalene (B28277), provides strong evidence for the potential of these transformations.

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This method is highly versatile for forming new carbon-carbon bonds, allowing for the introduction of alkyl, alkenyl, or aryl groups. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction couples the halogenated naphthaldehyde with an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgrug.nl This reaction is a powerful tool for the synthesis of substituted alkenes. organic-chemistry.orgrug.nl A notable industrial application involves the Heck reaction of 2-bromo-6-methoxynaphthalene with ethylene (B1197577) in the synthesis of the non-steroidal anti-inflammatory drug Naproxen. cdnsciencepub.com This highlights the industrial viability of such coupling reactions on this type of scaffold. cdnsciencepub.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the halogenated naphthaldehyde and a terminal alkyne, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgjk-sci.com This is a widely used method for the synthesis of aryl alkynes. wikipedia.orgjk-sci.com

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling the halogenated naphthaldehyde with an amine in the presence of a palladium catalyst. This provides a direct route to various N-arylated derivatives.

These cross-coupling reactions, summarized in the table below, represent a powerful toolkit for the extensive derivatization of this compound, opening avenues to novel compounds with tailored electronic and steric properties.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C | Aryl-, Alkyl-, or Alkenyl-substituted derivative |

| Heck Reaction | Alkene | C-C | Alkenyl-substituted derivative |

| Sonogashira Coupling | Terminal Alkyne | C-C | Alkynyl-substituted derivative |

Introduction of Additional Functional Groups

Beyond halogenation and cross-coupling, the this compound scaffold can be further functionalized through various electrophilic aromatic substitution and other derivatization reactions. The directing effects of the existing methoxy and aldehyde groups play a critical role in determining the position of newly introduced substituents.

Nitration: The nitration of 2-methoxynaphthalene (B124790) has been shown to yield a mixture of isomers, with substitution occurring at the 1-, 6-, and 8-positions. wikipedia.org Given that the 1-position is occupied by the aldehyde group in this compound, nitration is expected to occur primarily at the C-6 and C-8 positions. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

Introduction of an Additional Methoxy Group: Research has demonstrated the synthesis of 2,3-dimethoxy-1-naphthaldehyde. This indicates that it is possible to introduce additional alkoxy groups onto the naphthalene ring, further modifying its electronic properties.

Sulfonation: While not specifically reported for this compound, the sulfonation of naphthalene is a well-known industrial process. Typically, treatment with sulfuric acid can introduce a sulfonic acid group onto the aromatic ring. The position of sulfonation would be influenced by the existing substituents and reaction conditions.

Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. jk-sci.comwikipedia.orgchemistrysteps.com This reaction typically employs phosphorus oxychloride and a formamide (B127407) derivative like N,N-dimethylformamide (DMF) to introduce an additional aldehyde group. jk-sci.comwikipedia.orgchemistrysteps.com For this compound, this could potentially lead to the formation of a dialdehyde (B1249045) derivative, further increasing its synthetic utility.

Table 3: Potential Functionalization Reactions of this compound

| Reaction | Reagents | Potential Functional Group Introduced |

|---|---|---|

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitro (-NO₂) |

| Alkoxylation | Alkylating agent | Alkoxy (-OR) |

| Sulfonation | Sulfuric acid (H₂SO₄) | Sulfonic acid (-SO₃H) |

These derivatization strategies underscore the versatility of this compound as a building block in organic synthesis, allowing for the systematic modification of its structure to generate a wide range of novel compounds.

Advanced Spectroscopic and Crystallographic Characterization in Research

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy of 2-Methoxy-1-naphthaldehyde reveals characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. The FT-IR spectrum has been recorded in the 4000–400 cm⁻¹ region. nih.gov

Key vibrational frequencies observed in the FT-IR spectrum are detailed in the table below. The assignments are based on both experimental data and theoretical calculations using density functional theory (DFT). nih.govijariie.com The C-H stretching vibrations are typically observed in the 3160–2728 cm⁻¹ range. For instance, a peak corresponding to a hydrogen-bonded OH bond has been observed at 3335 cm⁻¹ in the FT-IR spectrum of 6-methoxy-2-naphthaldehyde (B117158), suggesting potential dimer formation. tandfonline.com The carbonyl (C=O) stretching vibration is a particularly strong and characteristic band.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3100 | Medium |

| C-H Stretch (Aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |

| C=O Stretch (Aldehyde) | ~1680 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |

| C-O-C Stretch (Methoxy) | 1250 - 1270 (asymmetric), 1020 - 1040 (symmetric) | Strong |

| C-H In-plane Bend | 1000 - 1300 | Medium |

| C-H Out-of-plane Bend | 750 - 900 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing FT-IR spectroscopy, FT-Raman analysis provides information on the vibrational modes that involve a change in polarizability. The FT-Raman spectrum of this compound has been recorded in the 3500–100 cm⁻¹ range. nih.gov The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes. nih.gov

The table below summarizes some of the key vibrational frequencies observed in the FT-Raman spectrum. Theoretical calculations have been instrumental in assigning these bands. nih.gov

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3100 | Strong |

| C=O Stretch (Aldehyde) | ~1680 | Medium |

| C=C Stretch (Aromatic Ring) | 1500 - 1600 | Very Strong |

| Ring Breathing | ~1380 | Strong |

| C-O Stretch (Methoxy) | ~1267 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound provides distinct signals for each of the hydrogen atoms in the molecule, with their chemical shifts (δ) being indicative of their local electronic environment. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃). nih.govrsc.org

The following table presents the assigned ¹H NMR chemical shifts for this compound. nih.govchemicalbook.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 10.9 | s | - |

| Ar-H | 9.17 | d | 9.16 |

| Ar-H | 7.96 | d | 9.16 |

| Ar-H | 7.92 | d | 2.29 |

| Ar-H | 7.66 | dd | 9.16 and 2.29 |

| Ar-H | 7.32 | d | 9.16 |

| -OCH₃ | 4.05 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The table below details the assigned ¹³C NMR chemical shifts. nih.govresearchgate.net

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 191.7 |

| C-O (aromatic) | 164.0 |

| C (aromatic) | 138.2 |

| C (aromatic) | 136.7 |

| C (aromatic) | 136.4 |

| CH (aromatic) | 130.4 |

| C (aromatic) | 129.2 |

| CH (aromatic) | 128.8 |

| CH (aromatic) | 125.1 |

| C (aromatic) | 113.4 |

| -OCH₃ | 57.2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the conjugated π-electron system of the molecule.

In a study involving the reaction of this compound, the resulting product, 1-chloro-2-methoxynaphthalene, exhibited UV/Vis bands at λ = 342 (shoulder) and 425 nm (shoulder). researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been used to reproduce and interpret the prominent bands in the observed UV-Vis spectrum. tandfonline.com The origin of the S₁ ← S₀ electronic transition of jet-cooled 2-hydroxy-1-naphthaldehyde (B42665), a related compound, was measured at 26,668 cm⁻¹. ebi.ac.uk

The electronic absorption spectrum of a Schiff base derived from 2-methoxynaphthaldehyde has been calculated, and the character of the electronic transitions, including HOMO-LUMO energy gaps, has been analyzed. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry studies confirm the molecular weight of this compound to be 186.21 g/mol , corresponding to its chemical formula C₁₂H₁₀O₂. thermofisher.com Under techniques like liquid chromatography-electrospray ionization-quadrupole flight time (LC-ESI-QFT), the compound typically appears as a protonated molecule [M+H]⁺. massbank.eu

The fragmentation pattern observed in mass spectrometry provides significant structural information. A characteristic fragmentation involves the loss of a carbon monoxide (CO) molecule, leading to a fragment ion with a mass-to-charge ratio (m/z) of 158. This is a common fragmentation pathway for aromatic aldehydes.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₁₂H₁₀O₂ | - |

| Molecular Weight | 186.21 g/mol | - |

| Exact Mass | 186.06808 | LC-ESI-QFT |

| Primary Ion | [M+H]⁺ | ESI |

| Key Fragment Ion (m/z) | 158 | HCD |

Data sourced from various mass spectrometry analyses. massbank.eu

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structures

Single-crystal X-ray diffraction (SC-XRD) has been pivotal in determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its derivatives. This technique provides definitive information on molecular geometry, conformation, and the nature of intermolecular forces that govern the crystal packing. While the crystal structure of this compound itself is a key reference, studies on its derivatives, such as Schiff bases, offer further understanding of its structural behavior. bas.bg

For instance, the synthesis of a Schiff base from this compound and 6-methyl-2-aminobenzothiazole resulted in a compound that crystallizes in the monoclinic space group P21/n. bas.bg Such studies are crucial for understanding how the naphthaldehyde moiety influences the crystal packing of larger, more complex molecules.

SC-XRD analysis of compounds derived from this compound reveals detailed information about bond lengths, bond angles, and torsion angles. In many of its derivatives, the naphthalene (B1677914) ring system is essentially planar. acs.org The methoxy (B1213986) and aldehyde groups attached to the naphthalene core have specific orientations that are influenced by both electronic and steric factors.

In a related compound, 2-acetyl-1-naphthol, which shares the C₁₂H₁₀O₂ formula, an intramolecular hydrogen bond is observed, which significantly influences its planarity. asianpubs.org The planarity or near-planarity of the naphthalene system is a recurring feature in the crystal structures of its derivatives. acs.org For example, in the crystal structure of (E)-2-(((3,4-dichlorophenyl)imino)methyl)phenol, the dihedral angle between the two aromatic rings is only 6.8(9)°, indicating a nearly planar molecule. acs.org This planarity is often stabilized by intramolecular hydrogen bonds, such as the O-H···N interaction forming an S(6) loop. acs.org

Table 2: Selected Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.1077(15) |

| b (Å) | 17.302(3) |

| c (Å) | 22.790(4) |

| β (°) | 95.799(7) |

| V (ų) | 3180.7(1) |

Data for a Schiff base derivative of this compound. bas.bg

The solid-state packing of this compound derivatives is dictated by a variety of non-covalent interactions, which assemble the molecules into a supramolecular architecture. These interactions can include hydrogen bonds, C-H···π interactions, and π-π stacking. researchgate.netnih.gov

Computational and Theoretical Investigations of 2 Methoxy 1 Naphthaldehyde

Molecular Docking and Dynamics Simulations

Substrate Binding and Catalytic Mechanism Simulations

Computational studies, particularly molecular docking and density functional theory (DFT), have been instrumental in elucidating the interactions of 2-methoxy-1-naphthaldehyde (2-MN) as both a substrate and an inhibitor in various biological and chemical systems.

Substrate Binding in Strigolactone Signaling Inhibition

Recent research has identified this compound as a novel inhibitor of strigolactone (SL) signaling, a crucial pathway in plant development. nih.govelsevierpure.com In silico virtual screening and molecular docking simulations were employed to understand the binding mechanism of 2-MN to the strigolactone receptor protein D14. nih.gov

Molecular docking simulations were performed using tools such as AutoDock Vina and UCSF Chimera to model the interaction between 2-MN and the D14 receptor. nih.gov These simulations revealed that 2-MN localizes to the binding pocket of D14, overlapping with the binding site of D-OH, a hydrolysis product of strigolactone that is essential for signaling. nih.gov The aldehyde group of this compound is thought to play a key role in its inhibitory activity, potentially interacting with the indole (B1671886) ring of a tryptophan residue (Trp205) within the D14 binding pocket. nih.gov This interaction is significant as Trp205 is also reported to interact with the hydroxyl group of the natural ligand, D-OH. nih.gov

To further investigate the structure-activity relationship, derivatives of 2-MN were also studied. nih.gov The findings indicated that the aldehyde and the 2-methoxy groups are essential for the inhibitory activity on the SL receptor. nih.gov

Table 1: Molecular Docking Simulation Details for this compound with D14 Receptor

| Parameter | Details |

|---|---|

| Target Protein | D14 (Strigolactone Receptor) |

| Ligand | This compound (2-MN) |

| Software Used | AutoDock Vina, UCSF Chimera |

| Key Finding | 2-MN binds to the D-OH binding site in the D14 pocket. nih.gov |

| Postulated Interaction | The aldehyde group of 2-MN may interact with the indole ring of Trp205 in D14. nih.gov |

Catalytic Mechanism in Vanadium-Catalyzed Reactions

This compound has also been studied as a substrate in synthetic organic reactions. For instance, it participates in a one-pot synthesis of phenanthridines catalyzed by a vanadium(V) complex. mdpi.com In this reaction, this compound reacts with an aniline (B41778) derivative in a Pictet-Spengler-dehydrogenative aromatization sequence. mdpi.com While detailed simulation data is not extensively provided, a plausible catalytic cycle has been proposed based on the experimental outcomes. mdpi.com

Furthermore, the deformylation of this compound in the presence of vanadium-oxoperoxo complexes has been investigated. researchgate.net Density functional theory (DFT) calculations have been mentioned to support the proposed reaction mechanism. researchgate.net In this mechanism, the aldehyde substrate is proposed to bind to the vanadium-oxoperoxo complex in a bidentate fashion. The peroxo group then attacks the carbonyl carbon, leading to the formation of formic acid and the halogenated product, with the vanadium catalyst maintaining its +5 oxidation state throughout the catalytic cycle. researchgate.net

Pharmacological and Biological Research of 2 Methoxy 1 Naphthaldehyde and Its Derivatives

Strigolactone Signaling Inhibition Research

Recent scientific investigations have led to the discovery and characterization of 2-Methoxy-1-naphthaldehyde as a novel inhibitor of strigolactone signaling. nih.govnih.govkisti.re.kr Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture. jst.go.jp They are also crucial signals in the rhizosphere for interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds. jst.go.jp The identification of inhibitors for SL signaling pathways presents significant opportunities for both agricultural applications and fundamental biological research. frontiersin.org

Identification as a Strigolactone (SL) Receptor Inhibitor

This compound, also referred to as 2-MN, was identified as a potent inhibitor of the strigolactone receptor through an in silico virtual screening process. nih.govnih.govelsevierpure.com Researchers utilized a pharmacophore model based on the structural information of the rice SL receptor protein D14 and its complex with D-OH, a hydrolysis product of strigolactone. nih.govnih.govjst.go.jp This screening identified a candidate compound, XM-47, which was subsequently confirmed to inhibit key protein-protein interactions in the SL signaling pathway. nih.govelsevierpure.com this compound was investigated as a potential hydrolysis product of XM-47 and was found to effectively inhibit SL signaling. nih.govnih.govelsevierpure.com Further in planta assays confirmed that 2-MN can restore the growth of rice tillering buds that are suppressed by strigolactones, solidifying its role as a strigolactone signaling inhibitor. nih.govnih.govelsevierpure.com Prior to this discovery, while various SL biosynthesis inhibitors and agonists were known, no specific inhibitors of SL signaling had been reported. nih.govnih.gov

Mechanism of SL-Receptor Inhibition: D14-SLR1 and D14-D53 Interactions

The mechanism of inhibition by this compound involves the direct disruption of the strigolactone signaling cascade. In rice, the perception of SLs by the D14 receptor triggers a conformational change that allows it to interact with other proteins, notably DWARF53 (D53) and SLR1, leading to their degradation and the subsequent downstream signaling events. nih.gov

Experimental evidence from Yeast Two-Hybrid (Y2H) assays demonstrates that 2-MN effectively inhibits the SL-induced interaction between the D14 receptor and its target proteins, D53 and SLR1. nih.govnih.govresearchgate.net By blocking these critical protein-protein interactions, 2-MN effectively halts the signal transduction pathway. nih.gov

Docking simulations have provided insights into the molecular basis of this inhibition. nih.gov These models suggest that this compound binds within the ligand-binding pocket of the D14 receptor, occupying the same site as D-OH, the natural hydrolysis product of strigolactones. nih.govresearchgate.net It is proposed that the polarity of the aldehyde group on 2-MN may influence its interaction with the indole (B1671886) ring of a specific amino acid, Tryptophan-205, within the D14 binding site. nih.gov

Structure-Activity Relationship (SAR) Studies for SL-Inhibiting Activity

To understand the chemical features of this compound crucial for its inhibitory function and to explore potential for more potent derivatives, comprehensive structure-activity relationship (SAR) studies were conducted. nih.govresearchgate.net These studies involved the synthesis and evaluation of several analogs of 2-MN, focusing on modifications to its three main structural components: the methoxy (B1213986) group, the aldehyde group, and the naphthalene (B1677914) ring. nih.govjst.go.jp

The methoxy group at the 2-position of the naphthalene ring has been identified as essential for the SL-receptor inhibitory activity of 2-MN. nih.govjst.go.jp Several derivatives were synthesized to evaluate the importance of this functional group. jst.go.jpresearchgate.net Analogs lacking any substituent at the 2-position (1-naphthaldehyde), containing a hydroxyl group (2-hydroxy-1-naphthaldehyde), or an ethoxy group (2-ethoxy-1-naphthaldehyde) were tested. jst.go.jpresearchgate.net None of these compounds exhibited inhibitory activity in Y2H assays, highlighting the critical nature of the 2-methoxy group specifically. jst.go.jpresearchgate.net The lack of activity in 2-hydroxy-1-naphthaldehyde (B42665) may have been partly due to its toxicity to the yeast cells used in the assay. jst.go.jpresearchgate.net

The aldehyde group at the 1-position is another indispensable feature for the inhibitory activity of this compound. nih.gov To confirm this, researchers tested derivatives where this group was altered. researchgate.net When the aldehyde was oxidized to a carboxylic acid, forming 2-methoxy-1-naphthoic acid, the resulting compound showed significantly reduced inhibitory activity in both Y2H and rice tillering assays. nih.govresearchgate.net Furthermore, replacing the aldehyde with a ketone group, as in 1-(2-methoxynaphthalen-1-yl)ethanone, completely abolished the inhibitory effect. researchgate.net These findings collectively indicate that the aldehyde moiety is crucial for the compound's function. nih.gov

Modifications were also made to the naphthalene ring to investigate how changes in its electronic state would affect inhibitory activity. nih.govjst.go.jp Introducing a halogen atom, specifically to create 6-bromo-2-methoxy-1-naphthaldehyde (B1613122), or adding another methoxy group to yield 2,3-dimethoxy-1-naphthaldehyde (B1610557), resulted in derivatives that showed inhibitory activity comparable to the parent compound, 2-MN, in in planta assays. nih.gov While these specific modifications did not lead to an increase in potency, the results suggest that the naphthalene scaffold is amenable to substitution. nih.gov Researchers have proposed that introducing bulkier groups or replacing the naphthalene with other heteroaromatic rings could potentially lead to the development of even more effective SL-receptor inhibitors. nih.gov

| Derivative Name | Modification | Inhibitory Activity |

| 1-naphthaldehyde | Removal of 2-methoxy group | No activity jst.go.jpresearchgate.net |

| 2-hydroxy-1-naphthaldehyde | 2-methoxy replaced with 2-hydroxy | No activity jst.go.jpresearchgate.net |

| 2-ethoxy-1-naphthaldehyde | 2-methoxy replaced with 2-ethoxy | No activity jst.go.jpresearchgate.net |

| 2-methoxy-1-naphthoic acid | Aldehyde oxidized to carboxylic acid | Significantly less activity nih.govresearchgate.net |

| 1-(2-methoxynaphthalen-1-yl)ethanone | Aldehyde replaced with ketone | No activity researchgate.net |

| 6-bromo-2-methoxy-1-naphthaldehyde | Bromine added at 6-position | Similar activity to 2-MN nih.gov |

| 2,3-dimethoxy-1-naphthaldehyde | Methoxy group added at 3-position | Similar activity to 2-MN nih.gov |

Phenotypic Effects in Plant Growth Regulation (e.g., Tillering Buds)

This compound (2-MN) has been identified as a novel inhibitor of strigolactone (SL) signaling, a crucial pathway in plant development. nih.govnih.gov Strigolactones are a class of plant hormones that regulate various aspects of plant architecture, most notably suppressing the outgrowth of shoot branches, or tillers. nih.gov

Research has demonstrated that 2-MN can effectively restore the growth of tillering buds in rice that have been suppressed by the application of GR24, a synthetic strigolactone. nih.govnih.gov This effect is attributed to 2-MN's ability to inhibit the interaction between key proteins in the SL signaling pathway, specifically the D14 receptor protein and its partners, SLR1 and D53. nih.govnih.gov By blocking this interaction, 2-MN effectively interrupts the signal that prevents bud growth, leading to a more branched phenotype.

Further studies on the structure-activity relationship of 2-MN derivatives were conducted to find more potent inhibitors. However, modifications, such as adding a halogen or an additional methoxy group to the naphthalene ring, did not result in compounds with stronger SL-inhibiting activity than the parent 2-MN. nih.gov This suggests that the specific arrangement of the aldehyde and 2-methoxy groups on the naphthalene structure is critical for its inhibitory function. nih.gov

The effect of 2-MN is not limited to tillering. It has also been shown to inhibit the germination of Arabidopsis seeds under high temperatures, a process that is typically promoted by strigolactones. nih.gov When applied alongside GR24, 2-MN demonstrated a dose-dependent suppression of GR24's ability to alleviate seed thermoinhibition. nih.gov

Table 1: Effects of this compound on Plant Phenotypes

| Plant Model | Experimental Condition | Observed Effect | Reference |

|---|---|---|---|

| Rice (Oryza sativa) | Tillering buds suppressed by GR24 (a synthetic strigolactone) | Restored growth of tillering buds | nih.govnih.gov |

| Arabidopsis thaliana | Seed germination at high temperature (thermoinhibition) | Inhibited the GR24-mediated rescue of seed germination | nih.gov |

Antimicrobial and Anticancer Activities of Derivatives

The core structure of this compound serves as a valuable scaffold for the synthesis of derivatives with significant therapeutic potential. Researchers have developed novel compounds, including thiosemicarbazones, N-acylhydrazones, and 1,3,4-oxadiazoles, which exhibit promising anticancer and antimicrobial activities.

Thiosemicarbazone Derivatives as Potential Anticancer Agents

Thiosemicarbazones derived from naphthaldehydes have been investigated for their antiproliferative effects. Studies on novel thiosemicarbazone derivatives, including those with a naphthalene moiety, have shown them to possess strong antiproliferative activity against various tumor cell lines. nih.gov While the initial hypothesis for their mechanism involved DNA binding through intercalation, due to the planar nature of the aromatic system, further studies have excluded this specific mode of action. nih.gov

One study detailed the synthesis of fourteen new naphthalene-based thiosemicarbazone derivatives and tested their efficacy against LNCaP human prostate cancer cells. nih.gov Among the synthesized compounds, three showed a notable inhibitory effect. Specifically, compound 6 (4-(naphthalen-1-yl)-1-[1-(4-hydroxyphenyl)ethylidene)thiosemicarbazide) was highlighted for causing over 50% cell death in LNCaP cells. nih.gov

Table 2: Anticancer Activity of Selected Naphthalene-Based Thiosemicarbazone Derivatives

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Novel thiosemicarbazone derivatives (1, 2, 5-8) | Five tumor cell lines | Stronger antiproliferative activity than reference compounds | nih.gov |

| Compound 6 | LNCaP (Prostate Cancer) | Potent cytotoxic and apoptotic effect | nih.gov |

| Compound 8 | LNCaP (Prostate Cancer) | Exhibited inhibitory effect | nih.gov |

N-Acylhydrazones and 1,3,4-Oxadiazole (B1194373) Hybrids as Antimicrobial Agents

Starting from this compound, new series of N-acylhydrazones and their corresponding 1,3,4-oxadiazole hybrids have been synthesized and evaluated for their antimicrobial properties. tandfonline.com This research was prompted by previous findings on related structures containing a 4-methoxynaphthalene ring. tandfonline.com

The newly synthesized compounds were tested against the fungus Paracoccidioides brasiliensis (P.b.18) and the bacterium Mycobacterium tuberculosis (H37Rv). tandfonline.com The results indicated that several of these derivatives possess significant antimicrobial activity. The N-acylhydrazone 5f was particularly effective against P. brasiliensis, while the 1,3,4-oxadiazole 6f also showed strong antifungal properties. tandfonline.com Additionally, 1,3,4-oxadiazole derivatives 6a and 6b displayed moderate activity against M. tuberculosis. tandfonline.com

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound Class | Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|---|

| N-Acylhydrazone | 5f | Paracoccidioides brasiliensis | 0.48 | tandfonline.com |

| 1,3,4-Oxadiazole | 6f | Paracoccidioides brasiliensis | 1.95 | tandfonline.com |

| 1,3,4-Oxadiazole | 6a | Mycobacterium tuberculosis | 7.8 | tandfonline.com |

Exploration of Mechanism of Action in Biological Systems

Understanding the mechanism by which these compounds exert their biological effects is crucial for their development as therapeutic or agricultural agents.

In plant systems, the mechanism of this compound is well-defined. It acts as a receptor inhibitor. nih.gov Docking simulations show that 2-MN localizes to the binding pocket of the D14 strigolactone receptor, overlapping with the binding site for the active hydrolyzed form of strigolactone. nih.gov This prevents the conformational changes required for D14 to interact with downstream signaling proteins, thus blocking the entire signaling cascade. nih.gov

For the anticancer thiosemicarbazone derivatives, while DNA intercalation was initially suggested, experimental evidence has ruled out this mechanism. nih.gov Instead, research points towards the induction of apoptosis. Flow cytometric analysis of LNCaP prostate cancer cells treated with a potent naphthalene-based thiosemicarbazone derivative confirmed that the compound induces an apoptotic effect, leading to programmed cell death. nih.gov Other research on related 1,3,4-oxadiazole-naphthalene hybrids suggests that their anticancer effect may be linked to the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is critical for tumor angiogenesis. nih.gov

The precise mechanism of action for the antimicrobial N-acylhydrazone and 1,3,4-oxadiazole derivatives has not been fully elucidated in the reviewed literature, but their activity highlights them as promising candidates for further investigation into their molecular targets within fungal and mycobacterial cells. tandfonline.com

Catalytic Applications of 2 Methoxy 1 Naphthaldehyde Derived Systems

Chiral Ligand Design and Asymmetric Catalysis

The rational design of chiral ligands is a cornerstone of modern asymmetric catalysis. The goal is to create a chiral environment around a metal center that can effectively discriminate between enantiotopic faces, atoms, or groups in a substrate, leading to the preferential formation of one enantiomer of the product. 2-Methoxy-1-naphthaldehyde has proven to be a valuable building block in this endeavor, particularly in the synthesis of axially chiral P,N-ligands.

Synthesis of Axially Chiral P,N-Ligands and Salen Ligands

Axially Chiral P,N-Ligands: A notable success in the use of this compound is in the creation of axially chiral phosphinoimidazoline (Phim) ligands, such as the UCD-Phim ligand. The synthesis of this ligand class is a multi-step process that leverages the naphthaldehyde structure to introduce axial chirality.

The synthesis commences with this compound and involves key steps such as the formation of an imidazoline intermediate and a subsequent metal-catalyzed carbon-phosphorus cross-coupling reaction to install the phosphine moiety. acs.org Specifically, the synthesis of the UCD-Phim ligand reported by Guiry involves five steps, starting with the commercially available this compound. acs.org A critical step is the N-bromosuccinimide (NBS)-mediated cyclization of the aldehyde with a chiral diamine, such as (1S,2S)-(−)-1,2-diphenylethylenediamine, to form the imidazoline ring. acs.org The phosphine group is then introduced via a nickel-catalyzed C–P cross-coupling reaction. acs.org This synthetic strategy allows for the creation of a ligand with a unique atropisomeric structure, where rotation around the carbon-nitrogen bond is restricted.

Salen Ligands: Salen ligands are a class of tetradentate Schiff base ligands, typically synthesized through the condensation of two equivalents of a salicylaldehyde (B1680747) derivative with one equivalent of a diamine, such as ethylenediamine. rsc.org While these ligands and their metal complexes are widely used in catalysis, their synthesis fundamentally relies on the presence of a hydroxyl group on the aldehyde precursor to form the active coordination sites for the metal ion. Literature on the direct synthesis of traditional Salen-type ligands using this compound is not prominent, as the methoxy (B1213986) group does not possess the acidic proton necessary for the typical Salen coordination chemistry.

Application in Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and widely studied method for the enantioselective formation of carbon-carbon bonds. mdpi.com The success of this reaction heavily relies on the design of the chiral ligand that coordinates to the palladium center. mdpi.com P,N ligands are an important class of ligands for this transformation. rsc.orgnih.gov

While the UCD-Phim ligand, synthesized from this compound, was successfully applied in copper-catalyzed asymmetric A3 coupling reactions, its specific application in palladium-catalyzed AAA is not explicitly detailed in the provided research. acs.orgnih.gov However, closely related axially chiral P,N-ligands, such as Quinazolinap, have been effectively used in Pd-catalyzed asymmetric allylic alkylation, achieving high conversions and enantioselectivities (up to 94% ee). acs.org This demonstrates the potential of this structural class of ligands, derived from naphthalene-based precursors, in facilitating challenging asymmetric transformations like AAA. The modular nature of these ligands allows for fine-tuning of steric and electronic properties to optimize catalytic performance for specific substrates and reactions. acs.org

Metal-Catalyzed Asymmetric Transformations (e.g., Vanadium(V) catalysis)

Ligands derived from this compound are not limited to palladium or copper catalysis. The versatility of this precursor is highlighted by its use in vanadium-catalyzed asymmetric reactions. A significant application is the enantioselective synthesis of axially chiral phenanthridine derivatives. ucd.ieucd.ie

In a one-pot domino reaction sequence, this compound is reacted with an aniline (B41778) derivative in the presence of a chiral binaphthol vanadium(V) complex. ucd.ie This process involves a Pictet-Spengler reaction followed by a dehydrogenative aromatization cascade. ucd.ieucd.ie The vanadium(V) catalyst acts as both a Lewis acid to promote the cyclization and as an oxidant for the subsequent aromatization step. ucd.ie This methodology allows for the construction of complex, axially chiral molecules with moderate to good yield and enantioselectivity. ucd.ie

For instance, the reaction of 2-(3,5-dimethoxyphenyl)aniline with this compound using a chiral vanadium(V) catalyst afforded the corresponding (S)-phenanthridine derivative in 51% yield with 65% enantiomeric excess (ee). ucd.ieucd.ie

| Aldehyde Substrate | Aniline Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| This compound | 2-(3,5-dimethoxyphenyl)aniline | (Ra,S)-Binaphthol Vanadium(V) Complex | 51 | 65 |

Organocatalysis and Aldehyde Catalysis

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While this compound possesses a reactive aldehyde group, its primary role in the scientific literature is as a precursor for the synthesis of more complex chiral ligands for metal-catalyzed reactions. The surveyed research does not highlight applications where this compound or its simple derivatives function directly as organocatalysts. Its structural utility is predominantly harnessed in building larger, sophisticated catalytic systems rather than acting as a catalyst in its own right.

Enzyme Mimicry and Designed Retroaldolases

Enzyme mimicry aims to create artificial molecules that replicate the high efficiency and selectivity of natural enzymes. rsc.org A significant area of this research is the computational design of enzymes for reactions not catalyzed by naturally occurring proteins. One of the most notable achievements in this field is the design of retro-aldolase enzymes. mdpi.comnih.gov

It is crucial to note that the extensively studied and successful computational design of retro-aldolases focuses on a reaction that produces 6-methoxy-2-naphthaldehyde (B117158) , an isomer of the subject compound. mdpi.comnih.gov These designed enzymes catalyze the cleavage of 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone (methodol) into acetone and 6-methoxy-2-naphthaldehyde. nih.gov While this research does not directly involve this compound, it provides a powerful illustration of the principles of computational enzyme design that could be applied to related substrates.

Computational Design of Catalytic Sites

The design of these artificial retro-aldolases is a landmark in computational biochemistry. The process begins with a "theozyme," a theoretical model of an ideal active site geometry that stabilizes the reaction's transition state. For the retro-aldol reaction, this involves amine catalysis, mimicking natural class I aldolases. nih.gov

The key features of the designed catalytic site include:

A Catalytic Lysine: Positioned within a hydrophobic pocket of a stable protein scaffold (like a TIM barrel). nih.gov The lysine's primary amine attacks the substrate's ketone to form a Schiff base (or iminium) intermediate. This intermediate acts as an electron sink, facilitating the crucial carbon-carbon bond cleavage. mdpi.com

A Hydrophobic Pocket: Designed to bind the naphthyl group of the substrate, correctly orienting it for the reaction.

Proton Transfer Mediators: Initial designs explicitly included a water molecule, held in place by other residues like glutamate, to mediate proton transfers during the reaction. However, later studies and directed evolution revealed that alternative residues or even different lysine residues emerging in new locations could take over and enhance catalysis. nih.gov

Through computational methods, researchers sift through numerous protein scaffolds and potential mutations to find a structure that can accommodate this catalytic motif. While the initial computationally designed enzymes have modest activity, they serve as excellent starting points for directed evolution, which can dramatically enhance their catalytic efficiency to levels approaching those of natural enzymes. nih.gov This iterative process of computational design followed by laboratory evolution highlights the power of this approach to create novel enzyme mimics.

Mechanistic Studies of Enzyme-Catalyzed Reactions

Derivatives of this compound have emerged as valuable tools in the elucidation of enzyme mechanisms, particularly in the context of inhibitor design and the study of enzyme kinetics. The unique structural and electronic properties of the methoxynaphthyl group allow for the synthesis of probes and inhibitors that can provide detailed insights into enzyme active sites and catalytic processes. Research in this area has often focused on the development of Schiff bases, which have shown potential in interacting with specific enzyme targets.

One area of investigation has been the use of Schiff bases derived from this compound as potential enzyme inhibitors. Computational studies, for instance, have explored the interaction of these derivatives with protein kinases. An in silico docking study investigated the binding of a Schiff base derived from this compound, specifically (E)-1-(2-methoxy-1-naphthyl)-N-(3-nitrophenyl)methanimine, with the p55blk kinase protein ijpsr.com. Molecular docking simulations are employed to predict the binding affinity and orientation of a ligand within the active site of a target protein, offering insights into potential inhibitory mechanisms. In this particular study, the methoxynaphthaldehyde-derived Schiff base demonstrated significant docking interaction with the p55blk kinase, primarily attributed to hydrogen bonding ijpsr.com. Such computational approaches are instrumental in the rational design of more potent and selective enzyme inhibitors, guiding the synthesis of novel compounds for further experimental evaluation.

While direct experimental kinetic studies on this compound with a wide range of enzymes are not extensively documented, research on its isomers, such as 6-methoxy-2-naphthaldehyde and 7-methoxy-1-naphthaldehyde, provides a strong indication of the utility of methoxynaphthaldehydes as fluorogenic substrates for enzymes like aldehyde dehydrogenases (ALDHs). For example, 6-methoxy-2-naphthaldehyde has been identified as an excellent substrate for salivary ALDH, characterized by low micromolar apparent Km values and high catalytic constants researchgate.net. The enzymatic oxidation of these naphthaldehyde derivatives results in a fluorescent product, enabling real-time kinetic analysis of the enzyme's activity.

The table below summarizes the kinetic parameters for the enzymatic oxidation of various aromatic aldehydes by recombinant ALDH3A1, including a naphthaldehyde derivative, which showcases the substrate selectivity of the enzyme.

| Substrate | Relative Vmax (%) | Km (µM) | Vmax/Km |

| Benzaldehyde (B42025) | 100 | 80 | 1.25 |

| p-Nitrobenzaldehyde | 150 | 25 | 6.00 |

| Cinnamic aldehyde | 200 | 50 | 4.00 |

| 2-Naphthaldehyde | 120 | 10 | 12.00 |

This table is representative of typical data in the field and is for illustrative purposes.

The substrate specificity observed with different isomers of methoxynaphthaldehyde underscores the importance of the substitution pattern on the naphthalene (B1677914) ring for molecular recognition by the enzyme's active site researchgate.net. For instance, it has been noted that 1-naphthaldehydes are generally poor substrates for ALDH compared to their 2-naphthaldehyde counterparts, likely due to steric hindrance within the enzyme's binding pocket researchgate.net. These findings highlight how derivatives of naphthaldehyde, including this compound, can be systematically modified to probe the structural and electronic requirements for substrate binding and catalysis.

Although detailed mechanistic studies focusing exclusively on this compound are still emerging, the existing research on its derivatives and isomers provides a solid framework for its application in enzymology. The amenability of the aldehyde group to form Schiff bases, coupled with the fluorescent properties of the naphthalene core, makes this compound a promising scaffold for the development of novel enzyme inhibitors and probes for mechanistic investigations. Future experimental studies, including enzyme kinetics, inhibition assays, and structural biology approaches, are needed to fully elucidate the mechanisms by which this compound-derived systems interact with and modulate the activity of various enzymes.

Materials Science and Optoelectronic Applications of 2 Methoxy 1 Naphthaldehyde Derivatives

Fluorescent Probes and Sensors

Derivatives of 2-Methoxy-1-naphthaldehyde are instrumental in the creation of sophisticated fluorescent probes and sensors. The naphthalene (B1677914) moiety provides a robust fluorophore unit, which can be chemically modified to induce changes in fluorescence upon interaction with specific analytes. This "turn-on" or "turn-off" sensing mechanism is the basis for their use in detecting trace amounts of various chemical species.

Rhodamine dyes are a prominent class of fluorophores known for their excellent photophysical properties, including high fluorescence quantum yields, significant absorption coefficients, and good photostability. nsf.govrsc.org These characteristics make them ideal candidates for developing fluorescent probes. nsf.gov A common and effective strategy for synthesizing rhodamine-based sensors involves the condensation reaction of a rhodamine hydrazide with an aldehyde. nsf.govscirp.org